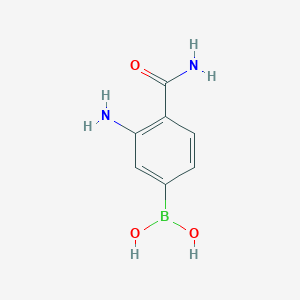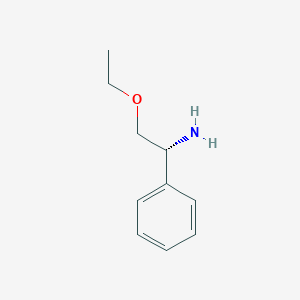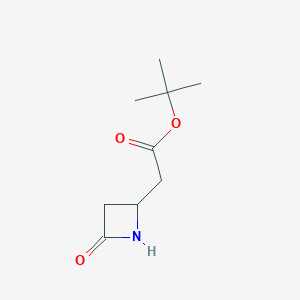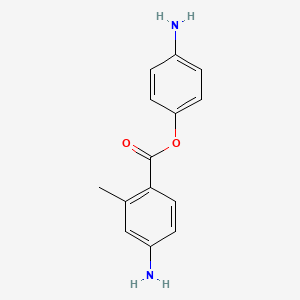
Ammonium dichloromagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium dichloromagnesium is an inorganic compound composed of ammonium, chlorine, and magnesium ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium dichloromagnesium can be synthesized through a reaction between magnesium chloride and ammonium chloride. The reaction typically involves mixing magnesium chloride hexahydrate with ammonium chloride in a specific molar ratio, followed by heating to facilitate the formation of the compound. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnesium chloride hexahydrate and ammonium chloride as raw materials. The process includes dehydration of the reactants at elevated temperatures, followed by further heating to achieve the desired anhydrous form of the compound. The use of alumina as a covering agent can help in obtaining high-purity anhydrous magnesium chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium dichloromagnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and other chemical compounds that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce magnesium oxide and other by-products, while substitution reactions can lead to the formation of various magnesium-based compounds .
Applications De Recherche Scientifique
Ammonium dichloromagnesium has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes and as a catalyst in certain reactions. In biology, it is studied for its potential role in cellular processes and its interactions with biological molecules. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used in the production of high-purity magnesium compounds and as a component in certain manufacturing processes .
Mécanisme D'action
The mechanism of action of ammonium dichloromagnesium involves its interaction with specific molecular targets and pathways. In biological systems, it can affect cellular processes by interacting with enzymes and other proteins. The compound’s effects are mediated through its ability to alter the chemical environment and influence the activity of various biomolecules .
Comparaison Avec Des Composés Similaires
Ammonium dichloromagnesium can be compared with other similar compounds, such as quaternary ammonium compounds and other magnesium-based compounds. While quaternary ammonium compounds are known for their antimicrobial properties, this compound is unique in its specific chemical structure and its applications in different fields. Similar compounds include ammonium chloride, magnesium chloride, and other ammonium-magnesium complexes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
Cl2H4MgN+ |
|---|---|
Poids moléculaire |
113.25 g/mol |
Nom IUPAC |
azanium;magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg.H3N/h2*1H;;1H3/q;;+2;/p-1 |
Clé InChI |
YBOIOUUOHIKJTL-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].[Mg+2].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)


amine](/img/structure/B11760730.png)
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
